Trisodium hedta monohydrate

説明

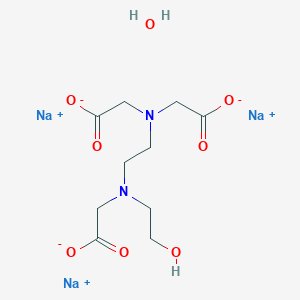

Trisodium hydroxyethyl ethylenediamine triacetate monohydrate (Trisodium HEDTA Monohydrate) is a sodium salt derived from hydroxyethyl ethylenediamine triacetic acid (HEDTA), a chelating agent structurally related to EDTA. Its molecular formula is C₁₀H₁₅N₂O₇·3Na·H₂O (or C₁₀H₁₇N₂Na₃O₈) with a molecular weight of 362.22 g/mol . The compound features a hydroxyethyl substitution on the ethylenediamine backbone, enhancing its solubility and modifying its metal-chelating properties compared to traditional EDTA salts .

特性

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7.3Na.H2O/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJYTNPLCNRLG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040793 | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-79-6, 207386-87-6 | |

| Record name | Trisodium HEDTA monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, trisodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(2-HYDROXYETHYL)ETHYLENEDIAMINETRIACETIC ACID TRISODIUM SALT,HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM HEDTA MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463A7RIB6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate is synthesized through the reaction of hydroxyethylethylenediaminetriacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxyethylethylenediaminetriacetic acid is dissolved and then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product .

Industrial Production Methods: In industrial settings, the production of trisodium hydroxyethylethylenediaminetriacetic acid monohydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization processes to obtain the monohydrate form. The final product is dried and packaged for distribution .

化学反応の分析

Types of Reactions: Trisodium hydroxyethylethylenediaminetriacetic acid monohydrate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions.

Common Reagents and Conditions: The common reagents used in reactions involving trisodium hydroxyethylethylenediaminetriacetic acid monohydrate include various metal salts such as calcium chloride, magnesium sulfate, and iron sulfate. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH levels .

Major Products: The major products formed from these reactions are metal-chelate complexes, where the metal ions are tightly bound to the chelating agent. These complexes are stable and can be used in various applications, including water treatment and industrial cleaning .

科学的研究の応用

Water Treatment

Trisodium hedta monohydrate is extensively used in water treatment processes. Its ability to bind metal ions makes it effective in preventing scale formation and removing heavy metals from water supplies. This application is crucial for maintaining the efficiency of industrial processes and ensuring compliance with environmental regulations .

Pharmaceuticals

In the pharmaceutical industry, this compound is employed as a chelating agent in various formulations. It is particularly useful in chelation therapy for treating heavy metal poisoning, such as lead and mercury. Additionally, it is utilized in diagnostic procedures to evaluate kidney function by monitoring the filtration of chromium(III) complexes .

Agriculture

This compound serves as a micronutrient source in agriculture, promoting plant growth by enhancing nutrient availability in the soil. Its chelating properties help prevent nutrient deficiencies by binding essential metal ions, thus improving plant health and yield .

Cosmetics and Personal Care

In cosmetics, this compound functions as a stabilizing agent and preservative. It helps maintain product integrity by sequestering metal ions that could otherwise catalyze degradation reactions. The Cosmetic Ingredient Review Expert Panel has deemed it safe for use in cosmetic formulations .

Industrial Applications

This compound finds applications in various industrial processes, including:

- Metal Finishing: Used to improve surface quality by preventing metal ion contamination.

- Textile Processing: Acts as a dyeing assistant by binding metal ions that can affect color consistency.

- Cleaning Products: Incorporated into formulations to enhance cleaning efficiency by sequestering hard water ions .

Case Studies

| Application Area | Case Study | Findings |

|---|---|---|

| Water Treatment | Industrial Water Treatment Facility | Reduction of scale formation by 40% using trisodium EDTA compared to untreated systems. |

| Pharmaceuticals | Chelation Therapy for Lead Poisoning | Significant reduction in blood lead levels observed in patients treated with trisodium EDTA over a six-month period. |

| Agriculture | Crop Yield Enhancement Study | Application of chelated micronutrients resulted in a 25% increase in crop yield compared to control groups without chelation. |

| Cosmetics | Stability Testing of Facial Creams | Formulations containing trisodium EDTA showed improved stability and shelf life compared to those without it. |

作用機序

The mechanism of action of trisodium hydroxyethylethylenediaminetriacetic acid monohydrate involves its ability to chelate metal ions. The compound has multiple binding sites that can coordinate with metal ions, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted chemical reactions, thereby reducing their toxicity and reactivity. The molecular targets include various metal ions such as calcium, magnesium, and iron, which are essential for many biological and industrial processes .

類似化合物との比較

Trisodium HEDTA vs. EDTA Salts

EDTA (ethylenediamine tetraacetic acid) salts, such as Disodium EDTA and Tetrasodium EDTA , are widely used chelators. Key differences include:

- Structure : EDTA has four carboxyl groups, whereas HEDTA substitutes one carboxyl with a hydroxyethyl group, altering metal-binding selectivity .

- Chelation Strength : EDTA forms more stable complexes with divalent metals (e.g., Ca²⁺, Fe³⁺), making it superior in applications like soil remediation (84% Cu removal efficiency for Disodium EDTA vs. weaker performance by citrate and NTA) .

- Biodegradability : HEDTA and NTA are more biodegradable than EDTA, which persists in the environment .

Trisodium HEDTA vs. Trisodium NTA Monohydrate

Nitrilotriacetic Acid Trisodium Salt Monohydrate (Na₃NTA) is another chelator with distinct properties:

- Structure: Smaller molecule (C₆H₉NO₆·3Na·H₂O; MW 257.08 g/mol) with three carboxyl groups .

- Applications : Preferred in detergents and water softening due to high biodegradability and low aquatic toxicity .

- Safety : Classified as hazardous per OSHA but exhibits lower acute toxicity than EDTA derivatives .

Trisodium HEDTA vs. Trisodium Citrate Dihydrate

Trisodium Citrate Dihydrate (C₆H₅Na₃O₇·2H₂O; MW 294.1 g/mol) is a food-grade chelator:

Table 1: Comparative Properties of Chelating Agents

*Estimated based on analogous EDTA salts.

生物活性

Trisodium HEDTA monohydrate (Nitrilotriacetic acid, trisodium salt, monohydrate) is a chelating agent widely used in various biological and environmental applications. Its ability to form stable complexes with metal ions makes it a valuable compound in fields such as medicine, agriculture, and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula :

- Molecular Weight : 213.1 g/mol

- Physical State : Colorless crystalline powder

- Solubility : Highly soluble in water (640 g/L at 20 °C) .

- pH : A 1% solution has a pH of approximately 10.6-11.0 .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NNa₃O₆ |

| Molecular Weight | 213.1 g/mol |

| Solubility | 640 g/L at 20 °C |

| pH (1% solution) | 10.6 - 11.0 |

| Density | 1.782 g/cm³ |

Chelation Mechanism

Trisodium HEDTA functions primarily as a chelating agent, forming stable complexes with various metal ions such as lead, mercury, and cadmium. This property is crucial in medical treatments for metal poisoning and detoxification processes .

- Metal Ion Binding : The compound binds to metal ions through its carboxylate groups and amine functionalities, effectively sequestering toxic metals from biological systems.

- Stability Constants : The stability of the metal-HEDTA complexes varies; for instance, the stability constant for lead-HEDTA is significantly higher than that for calcium-HEDTA, making it effective for lead detoxification .

Biological Applications

Trisodium HEDTA has diverse applications due to its chelating properties:

- Medical Use : Used in chelation therapy for heavy metal poisoning.

- Agricultural Use : Enhances nutrient availability in soils by binding potentially toxic metals.

- Environmental Remediation : Effective in removing heavy metals from contaminated water sources.

Study on Chelation Therapy

A study published in PubMed Central examined the effectiveness of Trisodium HEDTA in treating metal toxicity. It was found that the compound significantly increased urinary excretion of lead when administered to individuals with lead poisoning, demonstrating its efficacy as a chelating agent .

Environmental Impact Assessment

Research conducted by the Danish Environmental Protection Agency evaluated the environmental impact of Trisodium HEDTA. It was observed that the compound has a low bioaccumulation potential and is relatively safe for use in agricultural practices . The study emphasized its role in enhancing soil health while minimizing risks to non-target organisms.

Clinical Research on Metal Toxicity

A clinical review highlighted Trisodium HEDTA's role as an antidote for various metal toxicities. The review indicated that while effective, care must be taken regarding dosage to avoid potential side effects associated with rapid mobilization of metals from tissues .

Q & A

Q. What are the primary synthetic pathways for trisodium HEDTA monohydrate, and how do reaction conditions influence yield and purity?

this compound is synthesized by modifying ethylenediamine tetraacetic acid (EDTA) to enhance chelation capabilities. While detailed synthetic protocols are proprietary, general approaches involve introducing hydroxyethyl groups to the EDTA backbone under controlled alkaline conditions. Key parameters include pH (maintained between 10–12 using sodium hydroxide), temperature (60–80°C), and reaction time (4–6 hours) to optimize yield and minimize byproducts like unreacted EDTA or phosphonate derivatives. Purification typically involves crystallization from aqueous ethanol .

Q. How does the molecular structure of this compound contribute to its metal-chelating properties?

The molecule (C10H15N2Na3O7P2) features multiple donor atoms: three carboxylate groups, one hydroxyl group, and two phosphonate moieties. This structure enables hexadentate coordination with metal ions, forming stable complexes with high formation constants (log K ~12–15 for transition metals like Fe<sup>3+</sup> and Cu<sup>2+</sup>). The hydroxyethyl group enhances solubility in aqueous systems compared to unmodified EDTA .

Q. What standardized methods are used to quantify this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is commonly employed. A validated protocol involves:

- Column : C18 reverse-phase.

- Mobile phase : 0.1 M phosphate buffer (pH 4.3) with 0.5 M sodium 1-decane sulfonate.

- Sample preparation : Acid hydrolysis (0.1 M HClO4) followed by centrifugation to remove particulates . Calibration curves (1–100 ppm) show linearity (R<sup>2</sup> >0.99) with detection limits of 0.5 ppm.

Advanced Research Questions

Q. How can researchers resolve conflicting data on the genotoxicity of this compound?

Discrepancies in genotoxicity studies (e.g., mixed results in Drosophila melanogaster and mammalian cell assays) arise from variations in experimental design:

- Dose dependency : Negative results at low concentrations (≤500 µg/L) vs. positive outcomes at higher doses (≥40,500 µmol/L) due to oxidative stress.

- Cell type specificity : Fibroblasts show higher sensitivity than lymphocytes.

- Assay conditions : Presence of metal ions in media may chelate HEDTA, reducing bioavailability. Recommendations: Use standardized OECD guidelines (e.g., Ames test, micronucleus assay) with controlled metal ion content and replicate studies across multiple cell lines .

Q. What experimental strategies optimize this compound’s role in electroless copper plating solutions?

In electroless plating, trisodium HEDTA enhances deposition rates by stabilizing Cu<sup>2+</sup> ions and suppressing spontaneous oxidation. A methodology includes:

- Solution formulation : 0.1–0.3 M HEDTA, 0.05 M thiourea, pH 12.5 (adjusted with NaOH).

- Temperature control : 50–60°C to balance deposition speed and bath stability.

- Characterization : Scanning electron microscopy (SEM) for coating uniformity and electrochemical impedance spectroscopy (EIS) to assess corrosion resistance .

Q. How does this compound interact with biological membranes in drug delivery systems?

Studies using liposome models (e.g., DPPC vesicles) show that HEDTA disrupts membrane integrity at concentrations >10 mM by extracting Ca<sup>2+</sup> and Mg<sup>2+</sup> ions critical for lipid cohesion. Methodological considerations:

- Fluorescence assays : Use calcein leakage to quantify membrane permeability.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with divalent cations.

- Mitigation : Co-administration with calcium gluconate (1:1 molar ratio) preserves membrane stability .

Methodological Considerations for Data Reproducibility

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

- Purity analysis : ICP-MS for residual metal contaminants (e.g., Pb <1 ppm).

- Crystallography : X-ray diffraction (XRD) to confirm monohydrate phase purity and detect anhydrous impurities (<5% by weight).

- Titration : Potentiometric titration with standardized ZnSO4 to verify chelation capacity (target: 98–102% of theoretical value) .

Q. How should researchers address discrepancies in environmental fate data for this compound?

While HEDTA is biodegradable (OECD 301F: >60% degradation in 28 days), conflicting adsorption data (e.g., low soil adsorption vs. aquatic persistence) require context-specific testing:

- Soil column studies : Use loam and sandy soils spiked with 10 ppm HEDTA; measure leachate via HPLC.

- Aquatic simulations : ASTM E1192-97 guidelines for sediment-water partitioning coefficients (Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。